molecular formula C13H15NO2S B6190144 3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 2680537-58-8

3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B6190144
CAS No.: 2680537-58-8
M. Wt: 249.3
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Description

3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Properties

CAS No.

2680537-58-8

Molecular Formula

C13H15NO2S

Molecular Weight

249.3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the reaction of 4-phenylbutylamine with carbon disulfide and an appropriate oxazolidinone precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted oxazolidinone derivatives.

Scientific Research Applications

3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the oxazolidinone ring can interact with various biological receptors, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-phenylbutyl)-2-thioxo-1,3-oxazolidin-4-one: Similar structure but with a different sulfur oxidation state.

    3-(4-phenylbutyl)-2-oxo-1,3-oxazolidin-4-one: Similar structure but with an oxygen atom instead of sulfur.

    4-phenylbutylamine: The amine precursor used in the synthesis of the compound.

Uniqueness

3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to the presence of both sulfur and oxygen atoms within its heterocyclic ring. This dual functionality allows for a wide range of chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable target for further research and development.

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